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molecular formula BiH3NO4 B032060 Bismuth nitrate pentahydrate CAS No. 10035-06-0

Bismuth nitrate pentahydrate

Cat. No. B032060
M. Wt: 290.009 g/mol
InChI Key: KGBVMWCTHTTWQW-UHFFFAOYSA-N
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Patent
US08293257B2

Procedure details

66.6 g of water and 11.3 g of 61% nitric acid were added to a beaker, followed by mixing, and 24.3 g of bismuth nitrate pentahydrate (manufactured by Sigma Aldrich Corp) was added to the mixture solution, followed by dissolution to obtain an aqueous acidic solution of bismuth nitrate. Separately, a 24% aqueous sodium hydroxide solution was prepared.
Name
bismuth nitrate pentahydrate
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Name
Quantity
66.6 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].O.O.O.O.O.[N+:10]([O-:13])([O-:12])=[O:11].[Bi+3:14].[N+:15]([O-:18])([O-:17])=[O:16].[N+]([O-])([O-])=O>O>[N+:1]([O-:4])([O-:3])=[O:2].[Bi+3:14].[N+:10]([O-:13])([O-:12])=[O:11].[N+:15]([O-:18])([O-:17])=[O:16] |f:1.2.3.4.5.6.7.8.9,11.12.13.14|

Inputs

Step One
Name
bismuth nitrate pentahydrate
Quantity
24.3 g
Type
reactant
Smiles
O.O.O.O.O.[N+](=O)([O-])[O-].[Bi+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Two
Name
Quantity
11.3 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
66.6 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by mixing
DISSOLUTION
Type
DISSOLUTION
Details
followed by dissolution

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Bi+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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